molecular formula C18H23N3 B14369283 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-63-6

1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B14369283
CAS No.: 90125-63-6
M. Wt: 281.4 g/mol
InChI Key: WBRNQAHHXCUKEK-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylpiperazine with 2-bromoethylpyridine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its combination of the 2-methylphenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90125-63-6

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

1-(2-methylphenyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C18H23N3/c1-16-6-2-3-8-18(16)21-14-12-20(13-15-21)11-9-17-7-4-5-10-19-17/h2-8,10H,9,11-15H2,1H3

InChI Key

WBRNQAHHXCUKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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